L-2,4-Diaminobutyric acid

Beschreibung

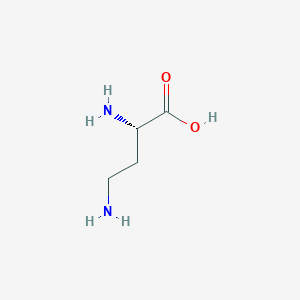

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S)-2,4-diaminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNSCSPNOLGXSM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1758-80-1 | |

| Record name | L-2,4-Diaminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-DIAMINOBUTYRIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61HPH2F0W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of L 2,4 Diaminobutyric Acid

Biosynthetic Origins and Precursors

The synthesis of L-2,4-diaminobutyric acid originates from central metabolic precursors, primarily from the aspartate family of amino acids. Different organisms have evolved specific pathways to produce this compound, leveraging common metabolic intermediates.

The most well-characterized route to this compound begins with L-aspartate, a primary amino acid. This pathway is foundational for the biosynthesis of several other amino acids, including lysine, methionine, and threonine, and provides the essential precursor for DABA synthesis. researchgate.netnih.gov The key steps involve the phosphorylation of L-aspartate and its subsequent reduction.

The pathway initiates with the activation of the β-carboxyl group of aspartate by the enzyme aspartate kinase, which catalyzes the transfer of a phosphate (B84403) group from ATP to form L-aspartyl-4-phosphate. foodb.canih.gov This intermediate is then reduced by the enzyme aspartate-semialdehyde dehydrogenase in an NADPH-dependent reaction to yield L-aspartate-4-semialdehyde. foodb.canih.govresearchgate.net This semialdehyde is a critical branch-point intermediate in metabolism and serves as the direct precursor for the formation of this compound in the ectoine (B1671093) biosynthesis pathway. researchgate.netfrontiersin.org

An alternative biosynthetic route to this compound involves S-adenosyl-L-methionine (SAM). researchgate.net SAM is a common co-substrate involved in methyl group transfers, but it can also serve as a donor of other alkyl groups. nih.govmdpi.com In some organisms, a pathway utilizing a SAM-dependent 3-amino-3-carboxypropyl transferase has been identified, which contributes to the formation of DABA. researchgate.net This pathway represents a distinct mechanism compared to the more common route originating from aspartate-4-semialdehyde.

In plants of the genus Lathyrus, such as Lathyrus sylvestris (flatpea), this compound is known to accumulate as a neurotoxic compound. nih.gov Studies on its biosynthesis in these species have indicated that both L-homoserine and DL-aspartic acid can serve as precursors. acs.orgnih.gov Research suggests that the synthesis of DABA in the mesophyll cells of Lathyrus leaves occurs within the chloroplasts. nih.gov Following its synthesis, a significant portion of the cellular DABA is transported to and stored within the vacuoles. nih.gov

In many bacteria, this compound is a key intermediate in the biosynthesis of ectoine, a compatible solute that protects cells from osmotic stress. nih.govfrontiersin.orgnih.gov The synthesis of ectoine from the precursor L-aspartate-β-semialdehyde is a three-step enzymatic process where DABA is the product of the first reaction and the substrate for the second. frontiersin.orgresearchgate.net

L-aspartate-β-semialdehyde is converted to this compound (DABA). nih.gov

DABA is acetylated to form Nγ-acetyl-L-2,4-diaminobutyric acid. nih.govnih.gov

This acetylated intermediate undergoes a cyclization reaction to form ectoine. nih.govresearchgate.net

This compound acetyltransferase, commonly known as EctA, catalyzes the second step in the ectoine biosynthesis pathway. nih.govnih.gov This enzyme transfers an acetyl group from the co-substrate acetyl-CoA to the γ-amino group of this compound. nih.gov This reaction is highly specific, yielding Nγ-acetyl-L-2,4-diaminobutyric acid and coenzyme A (CoA). nih.govwikipedia.org The product of this reaction, Nγ-acetyl-L-2,4-diaminobutyric acid, is the direct substrate for the final enzyme in the pathway, ectoine synthase. nih.gov EctA belongs to the GCN5-related N-acetyltransferases (GNAT) superfamily of enzymes. nih.gov

| Enzyme Property | Description |

| Enzyme Name | This compound Acetyltransferase (EctA) |

| EC Number | 2.3.1.178 nih.govnih.gov |

| Reaction | Acetyl-CoA + L-2,4-diaminobutanoate ⇌ CoA + Nγ-acetyl-L-2,4-diaminobutanoate wikipedia.orgenzyme-database.org |

| Substrates | Acetyl-CoA, L-2,4-diaminobutanoate wikipedia.org |

| Products | CoA, Nγ-acetyl-L-2,4-diaminobutanoate nih.govwikipedia.org |

| Pathway | Ectoine Biosynthesis enzyme-database.org |

This compound transaminase, also known as diaminobutyrate—2-oxoglutarate transaminase or EctB, catalyzes the first committed step in the ectoine biosynthesis pathway. frontiersin.orguniprot.org This pyridoxal-5'-phosphate (PLP)-dependent enzyme is responsible for the reversible conversion of L-aspartate-β-semialdehyde into this compound. frontiersin.orguniprot.org The reaction involves the transfer of an amino group from L-glutamate to L-aspartate-β-semialdehyde, producing this compound and 2-oxoglutarate. frontiersin.orguniprot.orgwikipedia.org EctB exhibits high specificity for L-glutamate as the amino donor. uniprot.org

| Enzyme Property | Description |

| Enzyme Name | This compound Transaminase (EctB) |

| EC Number | 2.6.1.76 uniprot.orguniprot.org |

| Reaction | L-aspartate 4-semialdehyde + L-glutamate ⇌ L-2,4-diaminobutanoate + 2-oxoglutarate uniprot.orgwikipedia.org |

| Substrates | L-aspartate 4-semialdehyde, L-glutamate uniprot.org |

| Products | L-2,4-diaminobutanoate, 2-oxoglutarate uniprot.org |

| Pathway | Ectoine Biosynthesis uniprot.orguniprot.org |

Involvement in Ectoine Biosynthesis

Ectoine Synthase (EctC) Catalysis from Nγ-Acetyl-L-2,4-Diaminobutyric Acid (γ-NADA)

Ectoine synthase (EctC) is a crucial enzyme that catalyzes the final step in the biosynthesis of ectoine, a potent compatible solute that protects cells from osmotic stress. nih.govnih.gov This enzymatic reaction involves the cyclo-condensation of Nγ-acetyl-L-2,4-diaminobutyric acid (γ-NADA). nih.govnih.gov The process is characterized by a water elimination reaction, leading to the formation of the cyclic structure of ectoine. nih.govnih.gov

EctC is considered the signature enzyme for ectoine production and is a member of the cupin superfamily. nih.govnih.gov Structural and biochemical analyses have provided detailed insights into its catalytic mechanism. High-resolution crystal structures of EctC from the bacterium Paenibacillus lautus have been obtained, revealing the binding of the catalytically important iron, the substrate (γ-NADA), and the product (ectoine) within the active site. nih.gov These studies have laid the groundwork for understanding the structure-function relationship of the EctC enzyme family. nih.gov

Enzymatic Transformations and Associated Enzymes

L-2,4-Diaminobutyrate:2-Ketoglutarate 4-Aminotransferase (DABA AT)

L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase (DABA AT) is an enzyme belonging to the aminotransferase subgroup II. nih.gov It catalyzes the reversible transfer of an amino group from this compound to 2-ketoglutaric acid. nih.gov This reaction yields L-glutamic acid and L-aspartic β-semialdehyde. nih.gov

The gene encoding this enzyme, designated as dat, has been identified and characterized in Acinetobacter baumannii. nih.gov The protein has a deduced molecular mass of 47,423 Da. nih.gov Studies involving the overexpression of the dat gene in Escherichia coli and subsequent purification of the protein have confirmed its catalytic activity. nih.gov This enzyme is implicated in the biosynthetic pathway of 1,3-diaminopropane (B46017) in Acinetobacter species. nih.gov

This compound Decarboxylase (DABA DC)

This compound decarboxylase (DABA DC) is a novel enzyme activity identified in Enterobacter aerogenes that is responsible for the formation of 1,3-diaminopropane (DAP). nih.gov This enzyme catalyzes the decarboxylation of this compound (L-DABA) to produce DAP. nih.gov Supplementation of the growth medium with L-DABA leads to an increased production of DAP in this bacterium. nih.gov

The enzyme has been partially purified and characterized, revealing an optimal pH for its activity between 7.75 and 8.0. nih.gov DABA DC shows an absolute requirement for pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, with a Km value of 41 µM. nih.gov The Km value for its substrate, L-DABA, is 0.32 mM. nih.gov The enzyme exhibits substrate specificity, as it does not act on L-2,3-diaminopropionic acid, L-ornithine, or L-lysine. nih.gov Its activity is significantly enhanced by the presence of Mg2+ and dithiothreitol. nih.gov

Diaminobutyrate Acetyltransferase (DABAcT/EctA)

Diaminobutyrate acetyltransferase, also known as EctA, is an enzyme that plays a key role in the biosynthesis of ectoine. qmul.ac.ukuni-marburg.dewikipedia.org It catalyzes the transfer of an acetyl group from acetyl-CoA to the γ-amino group of L-2,4-diaminobutanoate (L-DABA). qmul.ac.ukuni-marburg.de This reaction produces Nγ-acetyl-L-2,4-diaminobutanoate (γ-NADA) and coenzyme A (CoA). qmul.ac.ukuni-marburg.dewikipedia.org

The enzyme is highly regiospecific, exclusively synthesizing Nγ-ADABA and not the Nα-acetyl-L-2,4-diaminobutyric acid isomer. uni-marburg.de EctA requires the presence of Na+ or K+ for maximal activity. qmul.ac.uk While it is specific for L-DABA and does not act on ornithine, lysine, or aspartate, it can utilize propanoyl-CoA as an acyl donor, albeit at a slower rate than acetyl-CoA. qmul.ac.uk This enzyme is part of a three-step pathway for ectoine synthesis, which also involves L-2,4-diaminobutyrate—2-oxoglutarate transaminase (EctB) and ectoine synthase (EctC). nih.govqmul.ac.uk

| Enzyme Property | Description |

| Systematic Name | acetyl-CoA:L-2,4-diaminobutanoate N4-acetyltransferase qmul.ac.ukwikipedia.org |

| Reaction | acetyl-CoA + L-2,4-diaminobutanoate ⇌ CoA + (2S)-4-acetamido-2-aminobutanoate qmul.ac.uk |

| Cofactor/Ion Requirement | Na+ or K+ for maximal activity qmul.ac.uk |

| Substrate Specificity | Specific for L-2,4-diaminobutanoate. Does not act on ornithine, lysine, aspartate. qmul.ac.uk Can use propanoyl-CoA as an alternative acyl donor. qmul.ac.uk |

PLP-Independent 2,4-Diaminobutyric Acid Racemase (PddB)

PddB is the first discovered pyridoxal 5'-phosphate (PLP)-independent racemase that specifically acts on 2,4-diaminobutyric acid (Dab). nih.govfrontiersin.org This enzyme catalyzes the stereoinversion of Dab isomers without the need for any cofactors. nih.govfrontiersin.org It was identified in the biosynthetic pathway of the antiviral compound γ-poly-D-2,4-diaminobutyric acid in Streptoalloteichus hindustanus. nih.govfrontiersin.org

PddB shows weak primary structural similarity to diaminopimelate epimerase (DapF), another PLP-independent enzyme. nih.govfrontiersin.org Mechanistic studies suggest that PddB utilizes cysteine residues for its catalytic activity, a characteristic shared with other PLP-independent racemases and epimerases. nih.govfrontiersin.org The enzyme's activity is not affected by metal ions or EDTA, indicating its metal-independence. nih.govfrontiersin.org

| Feature | Description |

| Enzyme Name | PddB |

| Function | Catalyzes the racemization of 2,4-diaminobutyric acid isomers. nih.govfrontiersin.org |

| Cofactor Requirement | PLP-independent and metal-independent. nih.govfrontiersin.org |

| Catalytic Residues | Relies on Cysteine residues for catalysis. nih.govfrontiersin.org |

| Homology | Weak homology to diaminopimelate epimerase (DapF). nih.govfrontiersin.org |

Substrate Specificity of PddB

The substrate specificity of PddB is a critical aspect of its function, ensuring the fidelity of the metabolic pathway. Studies have shown that PddB is highly specific for 2,4-diaminobutyric acid isomers.

To determine its specificity, the enzyme was tested against a panel of other diamino acids. The results demonstrated that PddB selectively catalyzes the interconversion of D- and L-DABA. This stringent substrate selectivity is vital for its role in the specific biosynthetic pathway of poly-D-Dab.

Table 2: Substrate Specificity of PddB

| Substrate Tested | Enzyme Activity Detected |

|---|---|

| L-arginine | No |

| L-lysine | No |

| L-ornithine | No |

| L-2,3-diaminopropionic acid | No |

| LL-2,6-diaminopimelate | No |

Metabolic Interconnections and Fluxes

This compound is not an isolated metabolite but is connected to other significant metabolic pathways within the cell, including those of neurotransmitters and polyamines.

Relationship with Gamma-Aminobutyric Acid (GABA) Metabolism

This compound has been identified as an inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter Gamma-Aminobutyric Acid (GABA). wikipedia.org By inhibiting GABA-T, L-DABA leads to an increase in the levels of GABA. wikipedia.org Kinetic studies have characterized L-DABA as a weak, non-competitive inhibitor of GABA transaminase, with an IC50 value greater than 500 μM. medchemexpress.com This interaction highlights a direct link between L-DABA and the modulation of GABAergic systems.

Linkages to Polyamine Biosynthesis (e.g., 1,3-Diaminopropane)

A significant metabolic fate of this compound is its conversion to the polyamine 1,3-diaminopropane. This transformation is catalyzed by the enzyme this compound decarboxylase. nih.govoup.comoup.com This enzyme specifically acts on L-DABA to produce 1,3-diaminopropane. nih.govoup.comnih.gov

In some bacteria, such as Enterobacter aerogenes and certain Vibrio and Acinetobacter species, this pathway is a primary route for the biosynthesis of 1,3-diaminopropane. nih.govoup.comoup.comnih.gov The this compound decarboxylase from Enterobacter aerogenes has a Km value of 0.32 mM for L-DABA, while the enzyme from Vibrio alginolyticus has a Km of 0.13 mM. nih.govoup.com This metabolic link positions L-DABA as a direct precursor in the synthesis of this important polyamine.

Ecological and Environmental Research on L 2,4 Diaminobutyric Acid

Occurrence in Phytoplankton and Microorganisms.diva-portal.org

L-2,4-diaminobutyric acid is a secondary metabolite produced by a diverse array of microorganisms. diva-portal.org It is often found alongside its structural isomer, β-N-methylamino-L-alanine (BMAA), in both prokaryotic and eukaryotic organisms. diva-portal.orgtandfonline.com

Production by Cyanobacteria, Diatoms, and Dinoflagellates.diva-portal.orgmdpi.combenchchem.comresearchgate.net

Research has confirmed the production of this compound by various phytoplankton groups, including cyanobacteria, diatoms, and dinoflagellates. diva-portal.orgtandfonline.comtandfonline.comnih.gov The production of DAB is not uniform across all species; it has been shown to be both species- and strain-specific. tandfonline.comdiva-portal.org For instance, within diatoms, DAB has been identified in multiple species, with concentrations often being 2 to 20 times higher than those of its isomer BMAA. tandfonline.com In the case of the diatom Thalassiosira weissflogii, DAB concentrations were found to be 15 to 100 times higher than BMAA levels. tandfonline.com

A variety of studies have identified specific producers of this compound. For example, the cyanobacterium Microcystis aeruginosa is a known producer of DAB. nih.gov Among diatoms, several species have been confirmed as producers, including Phaeodactylum tricornutum, Thalassiosira weissflogii, Thalassiosira pseudonana, and Navicula pelliculosa. tandfonline.comresearchgate.net Further research has expanded this list to include diatom genera such as Pseudo-nitzschia, Chaetoceros, Planktoniella, and Minidiscus. nih.govresearchgate.net

Below is a table summarizing the microorganisms known to produce this compound.

| Phytoplankton Group | Specific Species/Genera | Reference |

| Cyanobacteria | Microcystis aeruginosa | nih.gov |

| Diatoms | Phaeodactylum tricornutum | tandfonline.comresearchgate.net |

| Thalassiosira weissflogii | tandfonline.comresearchgate.net | |

| Thalassiosira pseudonana | tandfonline.comresearchgate.net | |

| Navicula pelliculosa | tandfonline.comresearchgate.net | |

| Pseudo-nitzschia (genus) | nih.govresearchgate.net | |

| Chaetoceros (genus) | nih.govresearchgate.net | |

| Planktoniella (genus) | nih.govresearchgate.net | |

| Minidiscus (genus) | nih.govresearchgate.net | |

| Dinoflagellates | (General group) | diva-portal.orgtandfonline.comtandfonline.com |

Influence of Environmental Stressors (e.g., Nitrogen Starvation) on Production.mdpi.com

The production of this compound in microorganisms is not static but can be significantly influenced by various environmental stressors. tandfonline.comtandfonline.com Studies suggest that the synthesis of DAB may be a response to stressful conditions, particularly those related to nutrient availability. tandfonline.comdiva-portal.org

Nitrogen starvation has been identified as a key factor affecting the production of DAB and its isomer BMAA in both cyanobacteria and diatoms. tandfonline.comtandfonline.comdiva-portal.org Research on several diatom species demonstrated that while production is species-specific, it can be affected by nitrogen-related stress and cell density. tandfonline.comdiva-portal.org In one study, nitrogen limitation led to a significant increase in the production of BMAA-containing proteins in six out of seven tested diatom species, and given the strong correlation often observed between BMAA and DAB production, this suggests a similar response for DAB. tandfonline.comresearchgate.net

Other environmental factors also play a role. In the cyanobacterium Microcystis aeruginosa, production of DAB was found to be significantly enhanced by extreme concentrations of nutrients like phosphate (B84403) and nitrate, as well as by physical factors such as illumination and temperature. nih.gov

The following table details the effects of various environmental stressors on the production of this compound.

| Stressor | Organism(s) | Observed Effect on Production | Reference |

| Nitrogen Starvation/Limitation | Diatoms, Cyanobacteria | Production is affected and may increase. | tandfonline.comtandfonline.comdiva-portal.orgresearchgate.net |

| Extreme Nutrient Concentrations (Phosphate, Nitrate) | Microcystis aeruginosa (Cyanobacterium) | Significantly enhanced production. | nih.gov |

| Extreme Illumination | Microcystis aeruginosa (Cyanobacterium) | Significantly enhanced production. | nih.gov |

| Extreme Temperature | Microcystis aeruginosa (Cyanobacterium) | Significantly enhanced production. | nih.gov |

| Cell Density | Diatoms | Production might be affected. | tandfonline.comtandfonline.comdiva-portal.org |

Trophic Transfer and Biomagnification in Ecosystems.mdpi.combenchchem.com

Once produced by phytoplankton, this compound can enter aquatic food webs. tandfonline.com The process begins when primary consumers, such as filter-feeding organisms, ingest the phytoplankton that produce the compound. diva-portal.orgtandfonline.com This movement of a substance from one trophic level to the next is known as trophic transfer.

Evidence suggests that DAB and its isomer BMAA bioaccumulate and are subject to biomagnification, where their concentration increases in organisms at successively higher levels in the food chain. tandfonline.comnih.gov A study in Jiaozhou Bay, a diatom-dominated ecosystem, demonstrated that BMAA was biomagnified from phytoplankton to higher trophic levels, including zooplankton, bivalve mollusks, and carnivorous crustaceans and gastropods. nih.govresearchgate.net In the same study, while BMAA was not detected in bacteria isolated from the gut of the gastropod Neverita didyma, DAB was, suggesting that the gastropod may have accumulated BMAA via trophic transfer and that DAB is present in the food web. nih.govresearchgate.net

Another clear example of trophic transfer has been observed in the Baltic Sea food web, where BMAA was found to move from cyanobacteria to zooplankton and then to various fish species. diva-portal.org This process extends beyond aquatic systems, as demonstrated by the transfer of BMAA to commercial chickens that were fed fodder mixed with blue mussel meat, an organism known to filter-feed on phytoplankton. diva-portal.orgdiva-portal.org These findings highlight the potential for these compounds to move through interconnected food webs. diva-portal.org

Role as a Potential Defensive Secondary Metabolite in Diatoms.benchchem.comnih.gov

Emerging research indicates that this compound may serve a functional role for the organisms that produce it, specifically as a defensive secondary metabolite. nih.govdiva-portal.org This hypothesis is supported by studies investigating the interactions between diatoms and their natural predators and competitors. diva-portal.orgresearchgate.net

In a key study, the production of DAB by the diatom Thalassiosira pseudonana was found to be specifically regulated in response to biotic stressors. nih.govdiva-portal.orgx-mol.com The presence of a predator (the copepod Tigriopus sp.) and a competitor diatom (Phaeodactylum tricornutum) triggered an increase in DAB production in T. pseudonana. researchgate.netdiva-portal.orgnih.gov

Furthermore, the study demonstrated the toxic effects of the produced DAB on these interacting organisms. nih.govdiva-portal.org Exposure to DAB significantly inhibited the growth of the competitor diatom, T. pseudonana, and had a significant toxic effect on the population growth of the predatory copepod. diva-portal.orgnih.govx-mol.com These results strongly suggest that DAB can function as a chemical defense mechanism, helping T. pseudonana to outcompete other diatoms and deter predation. diva-portal.orgnih.govdiva-portal.org This defensive role is considered environmentally relevant and highlights an important ecological function of the compound. nih.govdiva-portal.org

Neurobiological and Toxicological Research on L 2,4 Diaminobutyric Acid

Neurotoxicity Mechanisms

The neurotoxicity of L-2,4-diaminobutyric acid is multifaceted, involving several distinct biological pathways. Research indicates that its harmful effects stem from its ability to induce chronic ammonia (B1221849) toxicity, cause excitotoxicity by interacting with glutamate (B1630785) receptors, and potentially associate with cellular proteins. diva-portal.org These mechanisms can lead to secondary brain damage and neuronal dysfunction. nih.govnih.gov

A primary mechanism of this compound's neurotoxicity is through the induction of chronic ammonia toxicity, which is directly linked to its effects on the liver. nih.govtandfonline.com The compound is concentrated by the liver, where it disrupts the urea (B33335) cycle, the primary pathway for ammonia detoxification. nih.govnih.gov Specifically, this compound acts as a competitive inhibitor of ornithine carbamoyltransferase, a key enzyme in this cycle. bohrium.comnih.govnih.gov This inhibition impairs the liver's ability to utilize ammonia and synthesize urea. bohrium.comnih.gov

The result is not an acute, sharp spike in blood ammonia, but rather a prolonged, slight increase in bodily ammonia concentration. nih.govnih.gov This chronic state of hyperammonemia is thought to be a significant contributor to the neurotoxic symptoms observed, such as hyperirritability, tremors, and convulsions that appear 12 to 20 hours after administration in rat models. nih.govnih.govnih.gov A key indicator of this ammonia detoxification stress in the brain is a two- to three-fold increase in the concentration of brain glutamine. bohrium.comnih.govnih.gov

The toxic effects of this compound present a distinct profile compared to other amino acids that induce acute ammonia toxicity.

| Compound | Toxicity Type | Onset of Symptoms | Observed Symptoms | Blood Ammonia Levels | Brain Glutamine Levels |

|---|---|---|---|---|---|

| This compound | Chronic Ammonia Toxicity | 12–20 hours | Hyperirritability, tremors, convulsions | Slightly increased | Increased two- to three-fold |

| L-homoarginine | Acute Ammonia Toxicity | 15–30 minutes | Dyspnoea, extreme prostration, coma | Significantly increased | Slightly increased |

| L-lysine | Acute Ammonia Toxicity | 15–30 minutes | Dyspnoea, extreme prostration, coma | Significantly increased | Slightly increased |

| L-leucine | Acute Ammonia Toxicity | 15–30 minutes | Dyspnoea, extreme prostration, coma | Significantly increased | Slightly increased |

| Ammonium acetate | Acute Ammonia Toxicity | 15–30 minutes | Dyspnoea, extreme prostration, coma | Significantly increased | Slightly increased |

This compound is also recognized as a potent excitatory amino acid, and its neurotoxic action is partly mediated by excitotoxicity. nih.govbg.ac.rs This process involves the over-activation of glutamate receptors, leading to excessive neuronal stimulation and potential cell death. diva-portal.org Studies on leech Retzius neurons have shown that this compound can induce extensive membrane depolarization, an effect significantly larger than that caused by other excitatory amino acids like glutamate or aspartate. wordpress.com This potent excitatory effect is dependent on the presence of sodium ions. nih.gov

The depolarization elicited by this compound occurs in two distinct phases, pointing to a complex interaction with neuronal membrane components. nih.govbg.ac.rs

The initial phase of membrane depolarization is triggered by the activation of ionotropic glutamate receptors. nih.govwordpress.com Research has identified these as non-NMDA receptors. nih.gov The application of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a known antagonist of non-NMDA receptors, significantly reduces the first stage of depolarization by about 40%, confirming the involvement of this receptor subtype. nih.govwordpress.com This activation leads to an influx of positive ions, initiating the excitatory cascade. nih.gov

Following the initial receptor activation, a second, more substantial phase of depolarization occurs. nih.gov This second stage is not affected by the glutamate receptor antagonist CNQX but is instead mediated by the stimulation of an electrogenic sodium-dependent neutral amino acid transporter. nih.govwordpress.com The involvement of this transporter was demonstrated by using L-alanine, a competitive inhibitor. nih.gov While L-alanine had no effect on the initial depolarization phase, it markedly reduced the second stage by nearly 59%. nih.gov This suggests that this compound is transported into the neuron, bringing an additional influx of positive charge and causing further, sustained depolarization. nih.govwordpress.com

| Depolarization Stage | Proposed Mechanism | Effect of Inhibitor | Inhibitor Used | Result |

|---|---|---|---|---|

| Stage 1 | Activation of ionotropic glutamate receptors (non-NMDA) | Partially blocked | CNQX (10⁻⁵ mol/L) | First stage depolarization reduced by ~40% |

| Stage 2 | Stimulation of a sodium-dependent neutral amino acid transporter | Substantially reduced | L-alanine (5·10⁻³ mol/L) | Second stage (overall) depolarization reduced by ~59% |

The potential for non-protein amino acids to be mistakenly incorporated into proteins during synthesis is a known mechanism of toxicity for compounds like β-N-methylamino-L-alanine (BMAA). nih.govjove.com However, research suggests this is not a primary mechanism for this compound toxicity. While some studies have noted an association between this compound and proteins, it does not appear to be misincorporated in place of other amino acids. nih.govuwindsor.ca Studies have shown that unlike BMAA, this compound has not been detected within proteins, indicating that its toxicity likely arises from other pathways. uwindsor.ca

Excitotoxicity through Glutamate Receptor Interactions

Interactions with Neurotransmitter Systems

Beyond its role in excitotoxicity, this compound directly interacts with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. It is a positively charged analogue of gamma-aminobutyric acid (GABA). nih.gov

Research has shown that this compound is a non-linear, non-competitive inhibitor of GABA transaminase, the enzyme responsible for breaking down GABA. nih.gov This inhibition leads to an elevation of GABA levels in various brain regions. nih.gov Furthermore, this compound is transported by the same carrier responsible for GABA uptake into synaptosomes. nih.govannualreviews.org It acts as a competitive inhibitor of GABA transport, suggesting it utilizes the GABA carrier system to enter cells. nih.gov This dual action of inhibiting GABA breakdown and competing for its transport can significantly alter the balance of neurotransmission in the brain.

GABA Transaminase Inhibition and GABA Level Elevation

L-DABA has been identified as an inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA. nih.govwikipedia.org Kinetic studies have revealed that L-DABA acts as a non-linear, non-competitive inhibitor of GABA-T activity. nih.gov While it is considered a weak inhibitor with an IC₅₀ value greater than 500 μM, its inhibitory action has been shown to be more effective in vivo than in vitro. medchemexpress.commedchemexpress.com This inhibition of GABA-T leads to a subsequent elevation of GABA levels in various regions of the rat brain, a phenomenon that has been observed following both acute and chronic administration of L-DABA. nih.gov The increase in GABA concentrations directly correlates with the inhibition of GABA-T activity, suggesting a causal relationship. nih.gov

It is important to note that the D-enantiomer of DABA, D-2,4-diaminobutyric acid, is also a weak inhibitor of GABA-T. medchemexpress.com

GABA Reuptake Inhibition

In addition to its effects on GABA metabolism, L-DABA also influences GABAergic neurotransmission by inhibiting the reuptake of GABA from the synaptic cleft. wikipedia.org The reuptake process, mediated by specific GABA transporters, is a crucial mechanism for terminating GABA's synaptic action. Research has demonstrated that L-DABA acts as a competitive inhibitor of high-affinity GABA uptake. doi.org

Stereospecificity is a key aspect of this inhibition. The S(+)-isomer of 2,4-diaminobutyric acid is significantly more potent—at least 20 times more so—than the R(-)-isomer in inhibiting the sodium-dependent uptake of GABA in rat brain slices. nih.gov In contrast, the D-isomer of DABA exhibits only one-twentieth of the potency of the L-isomer in inhibiting GABA uptake. medchemexpress.com This highlights the specific structural requirements for interaction with the GABA uptake transporters. A variety of other compounds, including nipecotic acid, guvacine, and cis-1,3-aminocyclohexanecarboxylic acid, are also potent inhibitors of GABA transport. annualreviews.org

Agonist/Antagonist Activity at Neurotransmitter Receptors

Given its structural resemblance to GABA, L-DABA has been investigated for its potential to directly interact with neurotransmitter receptors. ontosight.ai While it is a potent inhibitor of the GABA transport process, studies have shown that L-DABA and related compounds exhibit little to no efficacy as postsynaptic GABA agonists or antagonists in neurophysiological studies. annualreviews.org

Interestingly, both the S(+) and R(-) isomers of 2,4-diaminobutyric acid are equipotent as inhibitors of the sodium-independent binding of GABA to brain membranes. nih.gov This finding may be relevant to the observed neurotoxicity of both isomers when administered intracisternally in rats. nih.gov

Association with Neurodegenerative Diseases

Emerging research has pointed towards a potential link between exposure to L-DABA and the development of neurodegenerative diseases. diva-portal.orgnih.gov This non-protein amino acid is produced by various microorganisms, including cyanobacteria, diatoms, and dinoflagellates. diva-portal.orgdiva-portal.org

Links to Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC)

A significant body of research has focused on the association between L-DABA and Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC), a neurodegenerative disorder with a high incidence in specific regions, such as Guam. semanticscholar.orgnih.gov The neurotoxin β-N-methylamino-L-alanine (BMAA), which is often found alongside its structural isomer L-DABA, has been strongly implicated as an environmental risk factor for ALS/PDC. diva-portal.orgnih.govresearchgate.net It is theorized that chronic dietary exposure to these toxins, potentially through the consumption of contaminated food sources, may contribute to the pathogenesis of the disease. nih.gov

In vitro studies using human neuroblastoma cells have shown that combined treatment with BMAA and 2,4-DAB leads to increased caspase activity and apoptosis, suggesting that L-DABA may enhance the toxicity of BMAA. nih.gov Furthermore, in vivo studies using larval zebrafish have demonstrated that 2,4-DAB can induce molecular signatures consistent with neurodegeneration, including the downregulation of ALS-associated genes. nih.gov

Implications in Alzheimer's Disease

The potential role of L-DABA and its isomer BMAA extends to other neurodegenerative conditions, including Alzheimer's disease. diva-portal.orgdiva-portal.orgtandfonline.com Research has detected BMAA in the brain tissues of Alzheimer's patients, suggesting a possible link between exposure to this cyanobacterial toxin and the disease. nih.govresearchgate.net A study on postmortem olfactory bulbs of Alzheimer's disease patients detected BMAA, along with its isomers 2,4-DAB and N-(2-aminoethyl)glycine (AEG). nih.gov

The mechanism by which these compounds may contribute to Alzheimer's pathology is still under investigation. However, it is known that BMAA can induce endoplasmic reticulum (ER) stress, a factor implicated in neurodegenerative processes. nih.gov While 2,4-DAB itself did not appear to increase ER stress markers in one study, its presence was found to heighten the toxicity of BMAA. nih.gov

Advanced Analytical and Methodological Approaches for L 2,4 Diaminobutyric Acid Research

Chromatographic and Spectroscopic Techniques

A range of powerful analytical techniques are utilized to identify and characterize L-2,4-diaminobutyric acid. These methods leverage differences in chemical properties to achieve separation and use various detection principles for identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust analytical technique for the definitive identification and quantification of L-DABA. mdpi.comresearchgate.net This method offers high selectivity and sensitivity, which are essential for distinguishing L-DABA from its structural isomers like BMAA and N-(2-aminoethyl)glycine (AEG). nih.govnih.gov

Researchers have developed various LC-MS/MS methods, both with and without derivatization. nih.gov Underivatized analysis often employs hydrophilic interaction liquid chromatography (HILIC) to achieve separation. rsc.org However, derivatization is frequently used to improve chromatographic retention on reverse-phase (RP) columns and enhance ionization efficiency. mdpi.comresearchgate.net One approach involves derivatization with propyl chloroformate, which allows for clear chromatographic separation from BMAA and other standard amino acids. ajol.info Another widely used derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which enables the separation of L-DABA from isomers in various biological samples, from cyanobacteria to fish. researchgate.net

The tandem mass spectrometry component provides an additional layer of specificity. By monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, analysts can confirm the presence of L-DABA with high confidence. rsc.orgresearchgate.net For instance, after derivatization with AQC, the precursor ion at m/z 459.1 yields a specific product ion for DAB at m/z 188.1, which distinguishes it from BMAA's specific product ion at m/z 258.1. researchgate.net

| Method | Derivatization Agent | Key Findings | Reference |

|---|---|---|---|

| LC-MS/MS | None (HILIC) | Developed for analysis in cyanobacteria; noted signal suppression for DAB due to matrix effects from co-eluting compounds. | rsc.org |

| LC-MS/MS | None | A novel method was developed for the unambiguous determination of BMAA and DAB in cyanobacteria and plant seeds without derivatization. | nih.gov |

| UPLC-MS/MS | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Validated for determining BMAA, AEG, and DAB in natural health products; achieved an LLOQ of 0.746 ng/mL. | nih.gov |

| UPLC-ESI-MS/MS | Dansyl chloride | Developed for quantifying BMAA in mussels, with a method to distinguish it from this compound by comparing fragmentation patterns. | rsc.org |

| LC-MS | Propyl chloroformate | Showed a 10-fold increase in sensitivity compared to GC-MS methods for BMAA, with clear separation from DAB. | ajol.info |

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is another technique applied to the analysis of amino acids, including L-DABA. sigmaaldrich.comnih.gov This method requires pre- or post-column derivatization with a fluorescent tag. While sensitive, HPLC-FLD is considered an uncertain method for amino acid analysis in complex biological samples that may contain other non-protein amino acids or compounds with amino groups. plos.org Its lower selectivity compared to mass spectrometric methods can lead to co-elution and potential misidentification, especially when trying to differentiate between isomers like BMAA and L-DABA. plos.orgresearchgate.net Studies comparing analytical methods have shown that HPLC-FLD can overestimate concentrations due to its low selectivity, and therefore more specific techniques like LC-MS/MS are recommended for reliable analysis. plos.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) has been used for the identification of L-DABA, typically after a derivatization step to make the amino acid volatile. nih.gov For example, GC-MS analysis was used to identify the products of enzyme reactions involving L-DABA after they were converted to their N-isobutyloxycarbonyl methyl ester derivatives. asm.org However, research comparing analytical techniques has indicated that GC-MS may be less sensitive than modern LC-MS methods. One study reported a tenfold increase in sensitivity when moving from a GC-MS method to an LC-MS method for the analysis of the related compound BMAA. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. Both ¹H and ¹³C NMR have been used to analyze this compound and its derivatives, such as Nγ-acetyl-L-2,4-diaminobutyric acid (γ-NADA). mdpi.comresearchgate.nettum.de These spectroscopic techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous confirmation of its structure. mdpi.comresearchgate.net NMR spectra are available in public chemical databases for this compound dihydrochloride. chemicalbook.comnih.gov

Raman and Infrared (IR) Spectroscopy

| Spectroscopy | Wavenumber (cm⁻¹) | Assignment/Note | Reference |

|---|---|---|---|

| Raman | 2929 | Most pronounced peak | mdpi.comresearchgate.net |

| Raman | 1538 | Visible peak in the "fingerprint region" | researchgate.net |

| Raman | 1296 | Intense peak in the "fingerprint region" | researchgate.net |

| Raman | 910 | Intense peak in the "fingerprint region" | researchgate.net |

| IR | 3280 | Assigned to NH vibration in an early study | mdpi.com |

| IR | 1650 | Assigned to amide vibration in an early study | mdpi.com |

| IR | 1537 | Most pronounced peak, assigned to symmetric bending of the amino group δ(NH₃⁺) | mdpi.comresearchgate.net |

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical prerequisite for the accurate analysis of L-DABA, especially from complex biological matrices. The primary goals are to extract the analyte, remove interfering substances, and, if necessary, chemically modify it to be suitable for the chosen analytical instrument. rsc.orgnih.gov

A common initial step for analyzing total L-DABA (both free and protein-bound) is acid hydrolysis, which serves to free the amino acid from proteins. nih.gov Following hydrolysis, the acid is typically removed, and the residue is reconstituted in a suitable solvent. nih.gov Solid-phase extraction (SPE) is a frequently employed cleanup technique to remove matrix components that could interfere with the analysis. rsc.org For instance, polymeric cation-exchange cartridges like Oasis-MCX have been used to clean extracts from cyanobacterial cultures. rsc.org Other simplified methods may involve just filtration and dilution prior to derivatization. rsc.org

Derivatization is a key strategy, particularly for chromatographic methods. It involves reacting the amino acid with a reagent to form a derivative with improved analytical properties. For LC-based methods, derivatization can increase the molecular mass and improve retention on reverse-phase columns. mdpi.comresearchgate.net For GC-based methods, it is essential to increase volatility. asm.org

| Strategy | Reagent/Method | Purpose | Reference |

|---|---|---|---|

| Sample Extraction | Acid Hydrolysis | Frees analytes from protein association. | nih.gov |

| Sample Cleanup | Solid-Phase Extraction (e.g., Oasis-MCX) | Removes interfering compounds from the sample matrix. | rsc.org |

| Derivatization | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Increases molecular mass for reverse-phase separation and allows for fluorescence/MS detection. | mdpi.comresearchgate.netnih.gov |

| Derivatization | Propyl chloroformate (PCF) | Increases molecular mass for reverse-phase separation and MS detection. | researchgate.netajol.info |

| Derivatization | Dansyl chloride | Enables quantification by UPLC-ESI-MS/MS and helps distinguish isomers by fragmentation. | rsc.org |

| Derivatization | 9-fluorenylmethyl chloroformate (FMOC) | Increases molecular mass for reverse-phase separation and allows for fluorescence/MS detection. | mdpi.comresearchgate.net |

| Derivatization | N-isobutyloxycarbonyl methyl ester | Increases volatility for GC-MS analysis. | asm.org |

Pre-column Derivatization (e.g., Ethyl Chloroformate, AQC)

Pre-column derivatization is a widely employed strategy to enhance the detection and separation of amino acids like L-DABA. researchgate.netmdpi.com This process involves chemically modifying the analyte before its introduction into the analytical column, which can improve its chromatographic behavior and detection sensitivity. researchgate.net

Ethyl Chloroformate (ECF): This derivatizing agent reacts with the amino groups of L-DABA. The resulting derivative is more volatile and amenable to gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net However, careful optimization of the reaction conditions is necessary to ensure complete derivatization and avoid the formation of unwanted byproducts.

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC is a popular pre-column derivatization reagent for high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection. mdpi.comusp.orgnih.gov It reacts with primary and secondary amines to form stable, highly fluorescent derivatives. usp.org This method offers excellent sensitivity and is suitable for the analysis of L-DABA in complex biological matrices. researchgate.netmdpi.comresearchgate.netnih.gov The AQC derivatization of L-DABA allows for its separation from isomers like β-N-methylamino-L-alanine (BMAA) using a C18 column. nih.gov

| Reagent | Analytical Technique | Advantages |

| Ethyl Chloroformate (ECF) | GC-MS | Suitable for volatile derivatives |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | HPLC-Fluorescence, LC-MS/MS | High sensitivity, stable derivatives, good separation of isomers nih.govresearchgate.netusp.org |

Post-column Derivatization (e.g., Ninhydrin)

Post-column derivatization involves the addition of a reagent after the analytical separation has occurred but before detection. This approach is a cornerstone of traditional amino acid analysis. researchgate.net

Ninhydrin (B49086): The reaction of ninhydrin with amino acids to produce a colored compound (Ruhemann's purple) is a classic method for their detection and quantification. sci-hub.se In the context of L-DABA analysis, after separation on an amino acid analyzer, the eluent is mixed with a ninhydrin solution. nih.gov The resulting chromophore is then detected by a photometer. sci-hub.se This method allows for the separation of underivatized L-DABA from its isomer BMAA. nih.gov While robust and well-established, post-column ninhydrin derivatization can be less sensitive than modern pre-column fluorescence or mass spectrometric methods. researchgate.net

Non-derivatization Methods (e.g., HILIC LC-MS/MS)

To overcome the potential drawbacks of derivatization, such as incomplete reactions or the introduction of contaminants, non-derivatization or "direct" analysis methods have been developed. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (LC-MS/MS): HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high organic solvent content to retain and separate polar compounds like L-DABA. nih.govnih.gov This method avoids the need for derivatization, simplifying sample preparation. researchgate.netnih.gov When coupled with the high selectivity and sensitivity of tandem mass spectrometry, HILIC LC-MS/MS provides a powerful tool for the direct analysis of L-DABA in complex samples. nih.govnih.govresearchgate.net However, challenges such as matrix effects and the potential for co-elution with isomers like BAMA (β-amino-N-methyl-alanine) require careful method development and validation to ensure accurate identification and quantification. nih.govresearchgate.net

| Method | Principle | Advantages | Challenges |

| HILIC LC-MS/MS | Separation of polar compounds without derivatization, followed by mass spectrometric detection. nih.govnih.gov | Simplified sample preparation, direct analysis. researchgate.netnih.gov | Potential for matrix effects and co-elution of isomers. nih.govresearchgate.net |

Electrophysiological Methods in Neuronal Studies

Understanding the neurotoxic effects of L-DABA requires detailed investigation of its impact on neuronal electrical activity. researchgate.networdpress.combg.ac.rsvu.nl Electrophysiological techniques are employed to directly measure these effects. researchgate.networdpress.comnih.gov

Intracellular Recordings for Membrane Potential Analysis

Intracellular recordings are a fundamental technique in neurophysiology to measure the membrane potential of a single neuron. researchgate.networdpress.com This is typically achieved by inserting a fine glass microelectrode into the cell. researchgate.networdpress.com

In studies involving L-DABA, this method has been used to demonstrate that the compound causes a concentration-dependent depolarization of the neuronal membrane. researchgate.networdpress.comresearchgate.net Research on leech Retzius neurons has shown that L-DABA induces a significant and prolonged depolarization, which is considerably larger than that produced by other excitatory amino acids like glutamate (B1630785) and aspartate. researchgate.networdpress.com These recordings have also revealed a unique two-stage depolarization process induced by L-DABA. researchgate.networdpress.comnih.gov

Input Membrane Resistance Measurements

Input membrane resistance (IMR) is a measure of the opposition to current flow across the neuronal membrane. researchgate.networdpress.comnih.gov It is determined by injecting small hyperpolarizing current pulses through the intracellular recording electrode and measuring the resulting voltage change. researchgate.networdpress.comnih.gov

Studies on the effects of L-DABA have shown that its application leads to a significant decrease in the IMR of neurons. researchgate.networdpress.comnih.gov This decrease in resistance indicates an increase in membrane permeability, suggesting that L-DABA opens ion channels in the neuronal membrane. researchgate.netnih.gov The reduction in IMR is a key piece of evidence supporting the excitatory action of L-DABA and its ability to alter the ionic conductance of the neuronal membrane. researchgate.networdpress.comnih.gov

| Electrophysiological Parameter | Method | Finding with L-DABA |

| Membrane Potential | Intracellular Recording | Concentration-dependent depolarization, two-stage depolarization phenomenon. researchgate.networdpress.comresearchgate.net |

| Input Membrane Resistance (IMR) | Current Injection & Voltage Measurement | Significant decrease in IMR, indicating increased membrane permeability. researchgate.networdpress.comnih.gov |

Synthetic Biology and Biotechnological Production of L 2,4 Diaminobutyric Acid

Chemical Synthesis Methodologies

Chemical synthesis provides several pathways to produce L-2,4-diaminobutyric acid, often starting from readily available amino acid precursors. These methods, while effective, frequently require multiple steps involving protection, activation, and purification.

Approaches from L-Asparagine-Containing Peptides

The generation of this compound from peptides that contain asparagine residues has been documented in chemical literature. oregonstate.eduacs.org This observation has led to the proposal that a similar conversion may occur in nature, where asparagine is transformed into a nitrile intermediate that, upon hydrolysis, yields L-DABA. oregonstate.edu A synthetic strategy mimicking this proposed natural pathway has been developed. It involves the direct dehydration of N-α-benzyloxycarbonyl-L-asparagine with p-tosyl chloride in a pyridine (B92270) solvent. The resulting cyano acid is then hydrolyzed under high pressure to produce this compound. oregonstate.edu

Racemic Mixture Resolution and Enantiomer Isolation

As chemical synthesis often produces a racemic mixture (an equal amount of D- and L-enantiomers), the resolution of these isomers is a pivotal step to isolate the biologically active this compound. ontosight.ailibretexts.orglibretexts.org A highly effective resolution technique employs an enzymatic method. oregonstate.edu In this process, the racemic 2,4-diaminobutyric acid is first converted into its α,γ-dichloroacetyl derivative. oregonstate.edu This derivatized mixture is then subjected to the action of the enzyme acylase I, which selectively hydrolyzes the acyl group from the L-enantiomer. oregonstate.edu The product, γ-chloroacetyl-L-2,4-diaminobutyric acid, precipitates from the solution and is separated. A final hydrolysis step with hydrochloric acid yields the this compound monohydrochloride in high yield (approximately 80%). oregonstate.edu The unreacted D-enantiomer derivative can be recovered from the remaining solution for racemization and recycling or isolation of the D-form. oregonstate.edu

An alternative classical resolution strategy involves the reaction of the racemic base with an enantiomerically pure chiral acid, such as (+)-tartaric acid. libretexts.orglibretexts.org This reaction forms a mixture of diastereomeric salts. Since diastereomers possess different physical properties, including solubility, they can be separated through techniques like fractional crystallization. libretexts.orglibretexts.org Once separated, the desired enantiomer is recovered by treating the salt to remove the resolving agent. libretexts.orglibretexts.org

Table 1: Comparison of Synthesis and Resolution Methods for this compound

| Method | Starting Material | Key Reagents/Process | Advantages | Disadvantages | Citations |

| From L-Glutamine | L-Glutamine | Cbz protection, bis(trifluoroacetic acid)iodobenzene, hydrogenation | Utilizes a common amino acid | Expensive reagents, harsh conditions, low overall yield | patsnap.comgoogle.com |

| From L-Asparagine | N-α-benzyloxycarbonyl-L-asparagine | p-Tosyl chloride, high-pressure hydrolysis | Mimics a potential natural pathway | Requires high-pressure equipment | oregonstate.edu |

| Enzymatic Resolution | Racemic 2,4-diaminobutyric acid | Chloroacetyl chloride, Acylase I, HCl | High yield (80%), high enantiomeric purity | Multi-step process involving derivatization | oregonstate.edu |

| Diastereomeric Salt Formation | Racemic 2,4-diaminobutyric acid | Chiral acid (e.g., (+)-tartaric acid), fractional crystallization | Established classical method | Can be labor-intensive, yield depends on crystallization efficiency | libretexts.orglibretexts.org |

Microbial Fermentation and Biocatalysis

Biotechnological methods, including the use of engineered microorganisms and enzymatic processes, offer a promising and sustainable alternative to chemical synthesis for the production of this compound.

Engineering of Bacterial Strains for Enhanced Production

Metabolic engineering of microorganisms presents a powerful strategy for overproducing L-DABA. This amino acid is a key precursor in the biosynthetic pathways of important molecules like the "last-line" antibiotic colistin (B93849) and the cellular protectant ectoine (B1671093). nih.govresearchgate.net

In the bacterium Paenibacillus polymyxa, a natural producer of colistin, the L-DABA biosynthetic pathway was targeted to increase antibiotic yield. nih.gov By eliminating competing metabolic pathways and boosting the L-DABA supply, an engineered strain, P19, demonstrated a colistin production of 649.3 mg/L, which represents a 269% enhancement over the parent strain. nih.gov

Similarly, the biosynthesis of ectoine in halophilic (salt-loving) bacteria such as Halomonas elongata proceeds via L-DABA. researchgate.netnih.govasm.org The synthesis is governed by the ectABC gene cluster, which codes for three essential enzymes:

This compound (DABA) transaminase (EctB): Converts aspartate β-semialdehyde into L-DABA. asm.org

DABA acetyltransferase (EctA): Acetylates L-DABA to form N-γ-acetyl-L-2,4-diaminobutyric acid (N-γ-ADABA). nih.govebi.ac.uk

Ectoine synthase (EctC): Cyclizes N-γ-ADABA to produce ectoine. researchgate.net

By applying metabolic engineering principles, such as deleting genes for pathways that compete for precursors or overexpressing the ect genes, the production of L-DABA or its derivatives can be significantly increased. asm.org

Table 2: Key Enzymes in the Ectoine Biosynthetic Pathway from Aspartate

| Enzyme | Gene | Substrate | Product | Function | Citations |

| This compound transaminase | ectB | Aspartate β-semialdehyde | This compound (L-DABA) | Catalyzes the first committed step in the pathway | researchgate.netasm.org |

| This compound acetyltransferase | ectA | This compound, Acetyl-CoA | N-γ-acetyl-L-2,4-diaminobutyric acid (N-γ-ADABA) | Acetylates the γ-amino group of L-DABA | nih.govebi.ac.uk |

| Ectoine synthase | ectC | N-γ-acetyl-L-2,4-diaminobutyric acid | Ectoine | Catalyzes the final cyclization reaction | researchgate.net |

Hydrolysis of γ-Polydiaminobutyric Acid

Another biocatalytic method for L-DABA production involves the breakdown of its polymer, γ-polydiaminobutyric acid (γ-poly-DABA). google.com This homopolymer consists of L-DABA monomers linked via the γ-amino group of one unit and the α-carboxyl group of the next. google.com A patented process describes the preparation of L-DABA through the hydrolysis of this polymer. google.com This method is highlighted as being a simple and efficient process that does not necessitate a final decolorization step. google.com The patent outlines several effective hydrolysis techniques:

Pressurized hydrolysis: Using high pressure and temperature.

Organic acid hydrolysis: Using organic acids to break the amide bonds.

Acidic resin with sodium nitrite: A combination of a solid acid catalyst and a chemical reagent.

Protease hydrolysis: Employing enzymes to specifically cleave the peptide-like bonds. google.com

This production route is considered viable due to the favorable properties of γ-poly-DABA, such as its thermal stability and water solubility, which are similar to other poly-amino acids. google.com

Emerging Research Avenues and Future Directions for L 2,4 Diaminobutyric Acid

Structure-Activity Relationship Studies for Therapeutic Potential

The therapeutic potential of L-2,4-diaminobutyric acid is intrinsically linked to its chemical structure. Researchers are actively investigating how modifications to the L-DABA scaffold influence its biological activity, particularly in the realms of anticancer and antimicrobial therapies.

One promising area of research involves the synthesis of ultrashort cationic lipopeptides (USCLs) rich in L-DABA. researchgate.net These amphiphilic molecules, consisting of a fatty acid chain attached to a short, positively charged peptide, have demonstrated both antimicrobial and anticancer properties. researchgate.net Studies on a series of these lipopeptides have revealed a clear structure-activity relationship:

Antimicrobial Activity: The length of the N-acyl chain is a critical determinant of antimicrobial efficacy. USCLs with acyl chains of 14-18 carbons show significant activity against various pathogens. Specifically, C16-conjugated peptides are most effective against Escherichia coli and Staphylococcus aureus, while C18-conjugated peptides are more potent against Candida albicans. researchgate.net

Anticancer Activity: The charge of the lipopeptide also plays a crucial role. Doubly charged USCLs with aliphatic tails of 14 carbons or more exhibit more potent anticancer activity against colon, breast, and lung cancer cell lines compared to their triply charged counterparts. researchgate.net The compound designated C14-Dab2-NH2 has shown particular promise due to its selectivity for microbial and cancer cells over normal cells, highlighting its potential as a therapeutic agent. researchgate.net

The versatility of L-DABA as a building block is further underscored by its use in peptide synthesis to develop novel drug candidates. chemimpex.com Its derivative, Nα-Boc-L-2,4-diaminobutyric acid, facilitates the introduction of amino groups into peptide chains, allowing for the creation of modified peptides with potentially enhanced pharmacological properties, efficacy, and bioavailability. chemimpex.com

| L-DABA Derivative | Key Structural Feature | Observed Activity | Target |

| C16-conjugated USCL | 16-carbon acyl chain | Most active antimicrobial | E. coli, S. aureus |

| C18-conjugated USCL | 18-carbon acyl chain | Most active antimicrobial | C. albicans |

| C14-Dab2-NH2 | 14-carbon acyl chain, doubly charged | Potent and selective anticancer | Colon, breast, and lung cancer cells |

Role in Other Biological Processes (e.g., Plant Metabolism, Microbial Metabolism)

This compound is a naturally occurring compound found in various plants, particularly within the Lathyrus (vetch) genus, and is also involved in the metabolism of certain microorganisms. nih.govnih.govacs.org

In the realm of plant metabolism , L-DABA is considered a plant metabolite. nih.gov Research on Lathyrus sylvestris has shown that this plant can synthesize L-DABA. nih.govacs.org It has been suggested that in some nitrogen-fixing plants, the concentration of L-DABA increases when an external nitrogen source is available, possibly as a way to store excess nitrogen and mitigate the toxic effects of ammonia (B1221849). google.com The presence of free L-DABA in higher plants, especially in the Lathyrus species, has been associated with resistance to drought, nutrient-poor soils, salinity, and insects. google.com

In microbial metabolism , L-DABA plays a role as a precursor in the synthesis of other biomolecules. ontosight.ai For instance, some bacteria possess enzymes that act on L-DABA. In Enterobacter aerogenes, a novel this compound decarboxylase has been identified, which catalyzes the formation of 1,3-diaminopropane (B46017) (DAP). oup.com Supplementing the growth medium of this bacterium with L-DABA leads to an increased production of DAP. oup.com Similarly, members of the genus Vibrio, such as Vibrio alginolyticus, also have an enzyme that decarboxylates L-DABA to DAP. microbiologyresearch.org In V. alginolyticus, it is suggested that this enzyme is involved in the biosynthesis of norspermidine, with DAP being a precursor. microbiologyresearch.org

| Organism | Role of L-DABA | Enzyme/Process | Product/Function |

| Lathyrus sylvestris | Plant metabolite | Biosynthesis from homoserine and aspartic acid | Nitrogen storage, stress resistance |

| Enterobacter aerogenes | Metabolic precursor | This compound decarboxylase | 1,3-diaminopropane (DAP) |

| Vibrio alginolyticus | Metabolic precursor | This compound decarboxylase | DAP, precursor to norspermidine |

Further Elucidation of Biosynthetic and Degradative Pathways

Understanding the biosynthesis and degradation of this compound is crucial for harnessing its potential and mitigating its toxicity. Research has begun to unravel these complex pathways in both plants and microorganisms.

The biosynthesis of L-DABA in plants like Lathyrus sylvestris has been shown to involve precursors such as L-homoserine and DL-aspartic acid. nih.govacs.org In the microbial world, the biosynthesis of polymers of DABA has been a focus of research. In Streptomyces celluloflavus and Streptoalloteichus hindustanus, which produce poly-L-Dab and poly-D-Dab respectively, the biosynthetic pathways are similar. acs.org However, the organism producing the D-isomer contains an additional racemase gene. acs.org This racemase generates D-Dab, which is then selectively activated and incorporated into the polymer. acs.org A PLP-independent DABA racemase, PddB, has been identified and characterized in Streptoalloteichus hindustanus, providing insight into the stereoinversion of DABA. frontiersin.org

The degradation of L-DABA is also an active area of study. The incorporation of L-DABA into polypeptides can influence their stability. nih.gov For example, when L-DABA is part of a polypeptide backbone, the free primary amine can undergo spontaneous cyclization with the backbone amide linkages, forming stable 5-membered lactams. nih.gov This process leads to the degradation of the polypeptide chain and the disassembly of nanostructures formed by these polymers. nih.govrsc.org This self-immolative property is being explored for the development of stimuli-responsive materials. rsc.org

In some bacteria, the degradation of L-DABA is initiated by a decarboxylation step. As mentioned previously, Enterobacter aerogenes and Vibrio alginolyticus possess this compound decarboxylase, which converts L-DABA to 1,3-diaminopropane. oup.commicrobiologyresearch.org

Development of Targeted Interventions for this compound-Related Toxicity

While L-DABA shows therapeutic promise, it is also known to exhibit neurotoxicity and hepatotoxicity, particularly at high concentrations. bohrium.comwikipedia.orguwindsor.ca Research into the mechanisms of this toxicity is crucial for developing targeted interventions.

The neurotoxicity of L-DABA is thought to be, at least in part, a result of chronic ammonia toxicity. bohrium.comnih.govnih.gov Studies have shown that L-DABA competitively inhibits ornithine carbamoyltransferase in the liver. bohrium.comnih.gov This enzyme is a key component of the urea (B33335) cycle, which is responsible for detoxifying ammonia in the body. By inhibiting this enzyme, L-DABA impairs the liver's ability to synthesize urea, leading to a slight but prolonged increase in ammonia levels in the blood and brain. bohrium.comnih.govnih.gov This elevated ammonia can lead to neurological symptoms such as hyperirritability, tremors, and convulsions. bohrium.comnih.govnih.gov

The hepatotoxicity is linked to the liver's role in concentrating L-DABA. bohrium.comnih.gov Damage to the liver can, in turn, contribute to the observed neurotoxicity. bohrium.comnih.gov

Interestingly, the toxic effects of L-DABA can be mitigated. The harmful effects of L-DABA on cells can be abolished by co-incubation with L-alanine and L-methionine. medchemexpress.com This suggests that competition for transport or metabolic pathways could be a viable strategy for reducing L-DABA-related toxicity.

| Toxicity Type | Proposed Mechanism | Observed Effects | Potential Intervention |

| Neurotoxicity | Inhibition of ornithine carbamoyltransferase, leading to chronic ammonia toxicity. bohrium.comnih.gov | Hyperirritability, tremors, convulsions. bohrium.comnih.govnih.gov | Co-administration of L-alanine and L-methionine. medchemexpress.com |

| Hepatotoxicity | Concentration of L-DABA in the liver, leading to liver damage. bohrium.comnih.gov | Impaired urea synthesis. bohrium.comnih.gov | Co-administration of L-alanine and L-methionine. medchemexpress.com |

Pharmacological Interventions and Drug Development

The unique properties of this compound make it a compound of interest for pharmacological interventions and drug development, particularly in the field of oncology.

L-DABA has demonstrated a significant antitumoral effect both in vitro and in vivo. nih.gov It appears to accumulate in malignant cells without saturation, leading to hyperosmosis and subsequent cell lysis. nih.gov This unique mechanism of action makes it an ideal candidate for combination therapy with other cytostatic drugs to achieve a synergistic effect. nih.gov Studies have shown that L-DABA can cause the total and irreversible destruction of tumor cells after 24 hours of incubation at a concentration of 10 mM. medchemexpress.com It has been investigated for the treatment of brain tumors, such as glioblastoma, and has a lytic effect on human malignant glioma cells. google.com

Furthermore, L-DABA serves as a valuable precursor for the synthesis of other drugs. google.com For example, creating a derivative of the anticancer drug daunorubicin (B1662515) with L-DABA has been shown to result in a safer and more effective treatment for leukemia. google.com

The development of L-DABA-based lipopeptides, as discussed in section 7.1, represents another significant avenue for drug development. researchgate.net These compounds have shown potent antimicrobial and anticancer activity, and their simple structure, bioactivity, and selectivity make them promising therapeutic agents. researchgate.net

The synthesis of radiolabeled L-DABA, specifically L-[11C]DAB, is being used to study its pharmacokinetics in vivo, which is an essential part of its evaluation as an antitumoral agent. nih.gov

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to assess L-DABA's inhibition of GABA transaminase?

- Methodology : Use purified GABA transaminase in vitro assays with varying L-DABA concentrations (e.g., 100–1000 μM). Monitor GABA levels via HPLC or fluorometric methods. Include controls with known inhibitors (e.g., vigabatrin) for comparison. Note that L-DABA exhibits weak inhibition (IC₅₀ >500 μM), so high concentrations may be required .

- Key Parameters : Measure enzyme activity kinetics (Km/Vmax) to determine non-competitive inhibition patterns, as observed in synaptosomal studies .

Q. How can L-DABA's antitumor activity be evaluated in preclinical models?

- In Vitro : Test cytotoxicity against tumor cell lines (e.g., murine fibrosarcoma) using MTT assays. Compare dose-response curves with standard chemotherapeutics.

- In Vivo : Administer L-DABA (e.g., 50–200 mg/kg intraperitoneally) in xenograft models. Monitor tumor volume and GABA levels in serum/tissue to correlate antitumor effects with GABA transaminase inhibition .

Q. What are the best practices for handling and storing L-DABA in laboratory settings?

- Storage : Store powder at -20°C (3-year stability); dissolved in solvent (e.g., water at 23 mg/mL), store at -80°C for ≤6 months. Avoid freeze-thaw cycles .

- Safety : Use PPE (EN166-compliant goggles, nitrile gloves) and work in a fume hood to prevent inhalation/contact. Refer to safety data sheets for hazard protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in L-DABA's efficacy between in vitro and in vivo studies?

- Analysis : The weaker in vitro IC₅₀ (>500 μM) vs. enhanced in vivo activity suggests metabolic activation or synergistic pathways. Conduct pharmacokinetic studies to measure L-DABA bioavailability and tissue distribution. Use isotopic tracing (e.g., ¹⁴C-labeled L-DABA) to track metabolite formation and interactions with co-factors .

- Hypothesis Testing : Evaluate if L-DABA modulates secondary targets (e.g., GABA receptors) or induces stress responses in tumor microenvironments .

Q. What role does L-DABA play in bacterial ectoine biosynthesis, and how can this pathway be engineered for bioproduction?

- Pathway Engineering : In halophilic bacteria (e.g., Methylomicrobium alcaliphilum), L-DABA is synthesized via aspartokinase (Ask) and diaminobutyric acid transaminase (EctB). Clone the ectABC-ask operon into heterologous hosts (e.g., E. coli) using strong promoters. Optimize culture conditions (e.g., salinity, temperature) to enhance ectoine yield .

- Metabolic Flux Analysis : Use ¹³C metabolic tracing to quantify carbon flow from glycerol/fatty acids into the TCA cycle, which supplies precursors for L-DABA synthesis .

Q. How does L-DABA influence amino acid metabolism under abiotic stress in microbial systems?

- Experimental Design : Expose bacteria (e.g., Bacillus sp. LM24) to stressors (e.g., abamectin pesticide). Perform metabolomic profiling (LC-MS) to track L-DABA levels and associated intermediates (e.g., pyruvate, acetyl-CoA).

- Findings : Downregulation of L-DABA under stress correlates with disrupted ammonia metabolism and TCA cycle depletion. Supplementing L-DABA may restore metabolic balance, mitigating biotoxicity .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten